4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo-
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Overview
Description
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxathiastannin ring, which is a unique structure combining oxygen, sulfur, and tin atoms. The compound’s unique structure and properties make it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by ring closure to form the oxathiastannin ring . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial production.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiastannin ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the oxathiastannin ring.
Scientific Research Applications
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic structure but with different substituents and properties.
Oxazol-5(4H)-ones: These compounds also contain a heterocyclic ring with oxygen and nitrogen atoms.
Uniqueness
What sets 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- apart is the presence of the tin atom in its structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability.
Properties
CAS No. |
67859-55-6 |
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Molecular Formula |
C12H22O4SSn |
Molecular Weight |
381.08 g/mol |
IUPAC Name |
2,2-dibutyl-6-oxo-1,3,2-oxathiastanninane-4-carboxylic acid |
InChI |
InChI=1S/C4H6O4S.2C4H9.Sn/c5-3(6)1-2(9)4(7)8;2*1-3-4-2;/h2,9H,1H2,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
LVYHWZLVISKZHG-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CC(S1)C(=O)O)CCCC |
Origin of Product |
United States |
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